![molecular formula C7H11F2NO B1532193 1-(2,2-Difluoroethyl)piperidin-4-one CAS No. 1178833-49-2](/img/structure/B1532193.png)
1-(2,2-Difluoroethyl)piperidin-4-one
Overview
Description
“1-(2,2-Difluoroethyl)piperidin-4-one” is a chemical compound with the CAS Number: 1178833-49-2. It has a molecular weight of 163.17 and its IUPAC name is 1-(2,2-difluoroethyl)-4-piperidinone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2,2-Difluoroethyl)piperidin-4-one” is 1S/C7H11F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(2,2-Difluoroethyl)piperidin-4-one” is a liquid . It has a molecular weight of 163.17 .Scientific Research Applications
Pharmacological Research
1-(2,2-Difluoroethyl)piperidin-4-one: is a valuable compound in pharmacological research due to its piperidine core, a common motif in medicinal chemistry . Piperidine derivatives are found in numerous pharmaceuticals and exhibit a wide range of biological activities. This compound, with its difluoroethyl substitution, could be pivotal in the synthesis of novel drugs with enhanced efficacy and stability.
Chemical Synthesis
This compound serves as an intermediate in chemical synthesis, particularly in the construction of complex organic molecules. Its difluoroethyl group can act as a leaving group or be transformed into other functional groups, aiding in the synthesis of a variety of chemical structures .
Chromatography
1-(2,2-Difluoroethyl)piperidin-4-one: may be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It can help in the calibration of equipment and serve as a comparison point for the identification of similar compounds .
Analytical Research
In analytical research, this compound’s unique structure allows it to be a subject of study for testing analytical methods, such as spectroscopy or mass spectrometry. Researchers can use it to develop new analytical techniques or improve existing ones for better detection and quantification of chemical substances .
properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLIPBUMUVWHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)piperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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